molecular formula C14H17FO4 B8077348 Ethyl 6-(2-fluorophenoxy)-2-oxohexanoate

Ethyl 6-(2-fluorophenoxy)-2-oxohexanoate

Cat. No.: B8077348
M. Wt: 268.28 g/mol
InChI Key: ITLXWUXLOYQDOT-UHFFFAOYSA-N
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Description

Ethyl 6-(2-fluorophenoxy)-2-oxohexanoate is a fluorinated α-keto ester characterized by a hexanoate backbone substituted with a 2-fluorophenoxy group at the 6-position and a ketone at the 2-position.

Properties

IUPAC Name

ethyl 6-(2-fluorophenoxy)-2-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FO4/c1-2-18-14(17)12(16)8-5-6-10-19-13-9-4-3-7-11(13)15/h3-4,7,9H,2,5-6,8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLXWUXLOYQDOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CCCCOC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(=O)CCCCOC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Ethyl 6-(2-fluorophenoxy)-2-oxohexanoate involves specific synthetic routes and reaction conditions. These methods typically include the use of cyclodextrins for the formation of inclusion complexes. The process involves the determination of the inclusion formation constant and the use of analytical techniques to evidence host inclusion .

Industrial Production Methods: Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale synthesis using automated systems to ensure consistency and efficiency. The use of cyclodextrins in the preparation process is a common approach in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-(2-fluorophenoxy)-2-oxohexanoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical transformations.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are carefully controlled to ensure the formation of the desired products. For example, the use of specific solvents and temperature conditions can significantly impact the reaction outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products can include various derivatives and complexes that have unique chemical and physical properties.

Scientific Research Applications

Ethyl 6-(2-fluorophenoxy)-2-oxohexanoate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, this compound is investigated for its potential therapeutic applications, including its use as a drug candidate. In industry, it is utilized in the development of new materials and chemical products .

Mechanism of Action

The mechanism of action of Ethyl 6-(2-fluorophenoxy)-2-oxohexanoate involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to target molecules and modulating their activity. The pathways involved in its mechanism of action include various biochemical and cellular processes that are critical for its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents on the phenyl ring or the ester group (Table 1). These modifications influence physical properties, reactivity, and biological activity:

Compound Name Substituents on Phenyl Ring Molecular Formula Key Features/Applications Evidence Source
Ethyl 6-(4-chloro-2-fluorophenyl)-6-oxohexanoate 4-Cl, 2-F C₁₄H₁₆ClFO₃ Pharmaceutical intermediate (97% purity)
Methyl 6-(2-methoxyphenoxy)-2-oxohexanoate 2-OCH₃ C₁₄H₁₈O₅ Discontinued research compound
Methyl 6-(3-methoxyphenoxy)-2-oxohexanoate 3-OCH₃ C₁₄H₁₈O₅ Discontinued product
Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate 2-Cl, 5-Cl C₁₄H₁₅Cl₂O₃ Safety data available (GHS-compliant)
Ethyl 2-oxohexanoate None (parent compound) C₈H₁₄O₃ Substrate for biocatalytic reduction

Key Observations :

  • Halogen vs. Methoxy Substitution : Fluorine and chlorine substituents (e.g., in and ) enhance electrophilicity and may improve metabolic stability compared to methoxy groups (), which are electron-donating and could increase susceptibility to oxidative degradation.
  • Ester Group Variation : Methyl esters () may exhibit lower solubility in polar solvents compared to ethyl esters () due to reduced steric hindrance and polarity differences.
Aldol and Cross-Aldol Reactions

Ethyl 2-oxohexanoate (CAS 5753-96-8), a simpler analog, participates in aldol reactions but shows substrate-dependent behavior:

  • Longer carbon chains (e.g., ethyl 2-oxohexanoate) suppress cross-aldol reactions, favoring homo-aldol products exclusively .
  • In contrast, shorter-chain analogs like ethyl pyruvate (C₅H₈O₃) undergo both homo- and cross-aldol reactions .

Implication for Ethyl 6-(2-fluorophenoxy)-2-oxohexanoate: The bulky 2-fluorophenoxy group may further sterically hinder aldol reactivity, necessitating tailored reaction conditions for efficient derivatization.

Derivatization with Electrophiles

Ethyl 2-oxohexanoate reacts with phthaloyl dichloride to form bis-isotetronic acid derivatives in moderate yields (41%) . The presence of a fluorophenoxy group in this compound could alter reaction kinetics or regioselectivity due to electronic effects from the fluorine atom.

Biocatalytic Behavior

Marine-derived actinomycetes (e.g., Streptomyces tateyamensis) stereoselectively reduce ethyl 2-oxohexanoate to α-hydroxy esters with high enantiomeric excess (e.e. >99%) . The fluorophenoxy group in this compound may:

  • Enhance substrate specificity for certain microbial enzymes due to increased hydrophobicity.
  • Reduce conversion efficiency if steric bulk impedes binding to active sites.

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